molecular formula C14H8F6O2 B14072394 1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene

Katalognummer: B14072394
Molekulargewicht: 322.20 g/mol
InChI-Schlüssel: TZEYBUHRQXMCJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene is a synthetic organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a benzene ring, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene, 5-fluoro-2-methoxyphenol, and trifluoromethylating agents.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove fluorine atoms or other substituents.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 5-fluoro-2-methoxybenzoic acid, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.

Wirkmechanismus

The mechanism of action of 1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of multiple fluorine atoms can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Difluoro-2-(2-methoxy-phenoxy)-5-(trifluoromethyl)benzene: Similar structure but lacks the additional fluorine atom on the phenoxy group.

    1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)benzene: Similar structure but lacks the trifluoromethyl group.

    1,3-Difluoro-2-(5-fluoro-2-hydroxy-phenoxy)-5-(trifluoromethyl)benzene: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of multiple fluorine atoms, a methoxy group, and a trifluoromethyl group

Eigenschaften

Molekularformel

C14H8F6O2

Molekulargewicht

322.20 g/mol

IUPAC-Name

1,3-difluoro-2-(5-fluoro-2-methoxyphenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8F6O2/c1-21-11-3-2-8(15)6-12(11)22-13-9(16)4-7(5-10(13)17)14(18,19)20/h2-6H,1H3

InChI-Schlüssel

TZEYBUHRQXMCJJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.